molecular formula C10H9BrN2 B1522547 1-(4-Bromobenzyl)-1H-pyrazole CAS No. 1159826-63-7

1-(4-Bromobenzyl)-1H-pyrazole

Cat. No. B1522547
CAS RN: 1159826-63-7
M. Wt: 237.1 g/mol
InChI Key: JWKUEIBUDOSNAH-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-pyrazole is an organic compound with a unique structure and properties. It is a heterocyclic compound that contains a nitrogen atom in a five-membered ring, along with a bromine atom and a benzyl group. This compound has a wide range of applications in both scientific research and industrial processes. It is used as a building block in the synthesis of various compounds, and its unique structure makes it an ideal starting material for the synthesis of a variety of compounds.

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-Bromobenzyl)-1H-pyrazole and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, a study by Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting the compound's pyrazole heterocycle and borate functional group. The compound was confirmed through FTIR, NMR spectroscopy, and MS, with its molecular structure analyzed using X-ray diffraction and density functional theory (DFT) (Yang et al., 2021).

Reactivity and Functionalization

The reactivity of pyrazole derivatives, including 1-(4-Bromobenzyl)-1H-pyrazole, is a significant area of research. For example, Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides through regioselective metalation, leading to the synthesis of various substituted pyrazoles (Paulson et al., 2002).

Supramolecular Chemistry

In the domain of supramolecular chemistry, Feng et al. (2018) synthesized pyrazole Schiff bases, including a derivative of 1-(4-Bromobenzyl)-1H-pyrazole. These compounds were characterized by various spectroscopic methods and tested for antibacterial properties, demonstrating potential as antibacterial agents (Feng et al., 2018).

Catalysis in Organic Synthesis

The role of pyrazole derivatives in catalysis, particularly in cross-coupling reactions, is noteworthy. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands for bis(pyrazolyl)palladium complexes. These complexes demonstrated significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, highlighting the utility of pyrazole derivatives in organic synthesis (Ocansey et al., 2018).

Antioxidant and Biological Activities

Research into the biological activities of pyrazole derivatives has revealed diverse applications. Karrouchi et al. (2019) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antioxidant activities. The study found significant radical scavenging capacities, indicating the potential of these compounds in pharmaceutical applications (Karrouchi et al., 2019).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKUEIBUDOSNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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